(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-phenoxy-phenoxy)-2-pyrrolidinecarboxylic acid
Description
The compound "(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-phenoxy-phenoxy)-2-pyrrolidinecarboxylic acid" is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 4-phenoxy-phenoxy substituent. The Boc group is a common protecting agent in peptide synthesis, stabilizing amines during reactions .
Properties
IUPAC Name |
(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-phenoxyphenoxy)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-14-18(13-19(23)20(24)25)28-17-11-9-16(10-12-17)27-15-7-5-4-6-8-15/h4-12,18-19H,13-14H2,1-3H3,(H,24,25)/t18-,19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGVAABUFOBWGJ-OALUTQOASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-phenoxy-phenoxy)-2-pyrrolidinecarboxylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological profile of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₂₂H₂₅NO₆
- CAS Number : 1217845-80-1
- Molecular Weight : 397.44 g/mol
- Structural Characteristics : The compound features a pyrrolidine ring, which is a common motif in biologically active molecules, and multiple phenoxy groups that may contribute to its activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Modulation of Receptor Activity : It may interact with various receptors, influencing signaling pathways that regulate cell growth and differentiation.
- Antioxidant Properties : Some studies indicate that the compound exhibits antioxidant activity, which could protect cells from oxidative stress.
Biological Activity Data
| Activity Type | Observations |
|---|---|
| Anticancer Activity | In vitro studies have shown that the compound can inhibit the growth of several cancer cell lines. |
| Antioxidant Activity | Demonstrated capacity to scavenge free radicals in biochemical assays. |
| Enzyme Inhibition | Potential inhibition of specific enzymes related to metabolic disorders. |
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Anticancer Research :
- Antioxidant Studies :
- Enzyme Inhibition :
Comparison with Similar Compounds
Key Properties:
- Molecular Formula: Likely C₂₃H₂₅NO₇ (estimated based on analogs like C₁₇H₂₂ClNO₅ in ).
- Molecular Weight : ~450–470 g/mol (approximated from similar compounds in ).
- Physical State : Typically a white to yellow solid, as observed in analogs .
- Hazards : Classified as an irritant (H315, H319, H335) based on Safety Data Sheets (SDS) of related compounds .
Comparison with Similar Compounds
The following table compares the target compound with structurally related pyrrolidine derivatives, focusing on substituents, physical properties, and applications:
Structural and Functional Insights:
Substituent Effects: Bulkiness: The 4-phenoxy-phenoxy group in the target compound is bulkier than phenyl () or fluoro () substituents, which may reduce solubility in polar solvents but enhance binding to hydrophobic targets . Lipophilicity: Calculated logD values for analogs (e.g., 3.62 for a chloro-tert-pentylphenoxy derivative in ) suggest moderate to high lipophilicity, critical for membrane permeability in drug design.
Synthetic Utility :
- The Boc group facilitates amine protection during multi-step syntheses, as seen in intermediates for antibiotics () and fluorinated therapeutics ().
- Substituents like trifluoromethyl () or bromo-biphenyl () are introduced via Suzuki coupling or nucleophilic aromatic substitution, highlighting the versatility of pyrrolidine scaffolds.
Hazard Profiles :
- Most analogs share irritant classifications (H315, H319), with respiratory precautions (H335) due to dust formation .
Q & A
Q. What are the optimal synthetic routes for producing (2S,4S)-1-(Tert-butoxycarbonyl)-4-(4-phenoxy-phenoxy)-2-pyrrolidinecarboxylic acid with high stereochemical purity?
- Methodological Answer : The synthesis begins with L-proline, which is esterified and cyclized to form the pyrrolidine core. The Boc group is introduced using tert-butyl chloroformate in the presence of triethylamine (TEA) as a base to prevent racemization . Phenoxy substitution is achieved via nucleophilic aromatic substitution under basic conditions (e.g., NaH or K₂CO₃). To ensure stereochemical integrity, chiral HPLC or polarimetry should be used to monitor enantiomeric excess (≥98%) .
Q. How can researchers mitigate side reactions during the introduction of the phenoxy group?
- Methodological Answer : Side reactions like over-substitution or ring-opening can be minimized by:
- Using anhydrous conditions and controlled temperatures (0–25°C).
- Employing stoichiometric phenol derivatives with electron-withdrawing groups to enhance reactivity.
- Quenching unreacted intermediates with aqueous washes (e.g., 1M HCl) post-reaction .
Q. What analytical techniques are critical for characterizing this compound’s purity and configuration?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB (mobile phase: hexane/isopropanol).
- NMR Spectroscopy : Key signals include the Boc tert-butyl group (δ 1.4 ppm, singlet) and pyrrolidine protons (δ 3.0–4.2 ppm, multiplet) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (MW: 307.34 g/mol) .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its role in asymmetric catalysis?
- Methodological Answer : The (2S,4S) configuration enables precise spatial control in reactions like Michael additions or β-lactam syntheses. For example:
| Reaction Type | Product | Yield | Reference |
|---|---|---|---|
| Michael Addition | Chiral β-amino acids | 85% | J. Org. Chem. |
| Alkylation | Enantiopure β-lactams | 90% | Tetrahedron Lett. |
Computational modeling (DFT) can predict transition-state stabilization via π-π interactions between the phenoxy group and substrates .
Q. What strategies resolve contradictions in biological activity data for phenoxy-modified derivatives?
- Methodological Answer : Discrepancies in antiviral or enzyme inhibition assays often arise from substituent electronic effects. Systematic approaches include:
Q. How can the Boc group’s stability be leveraged in multi-step syntheses?
- Methodological Answer : The Boc group resists acidic conditions (e.g., TFA) but is cleaved under strong acids (HCl/dioxane). Stability tests show:
- pH Stability : Stable in pH 3–8 (24 hours, 25°C).
- Thermal Stability : Decomposes above 150°C (TGA data) .
Use sequential deprotection (Boc → Fmoc) for orthogonal functionalization in peptide synthesis .
Data Contradiction Analysis
Q. Why do some studies report variable yields in phenoxy-substitution reactions?
- Methodological Answer : Yield inconsistencies (70–90%) stem from:
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may promote side reactions.
- Catalyst Choice : Phase-transfer catalysts (e.g., TBAB) improve phenolic O–H activation .
- Moisture Sensitivity : Trace water hydrolyzes chloroformate intermediates; use molecular sieves .
Safety and Handling
Q. What precautions are essential for handling this compound in biological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
